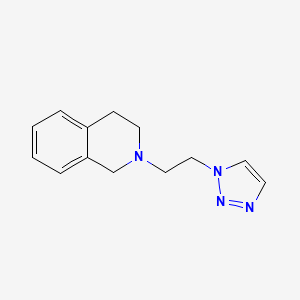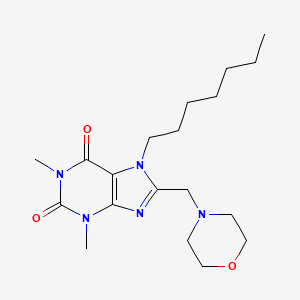
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Overview
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound with a complex structure that finds its utility in various scientific research applications. The compound features a combination of pyrazole, thiazole, and piperazine moieties, making it a candidate for exploration in different medicinal chemistry and drug discovery efforts. The following paragraphs detail its applications in scientific research, excluding information related to drug use, dosage, and side effects as per the specified requirements.
Applications in Medicinal Chemistry
In the realm of medicinal chemistry, compounds like 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one are investigated for their potential biological activities. Research on phenothiazine derivatives, which share some structural similarities with the specified compound, shows promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial activities. These activities stem from the interaction of pharmacophoric substituents with biological systems, highlighting the compound's potential as a pharmacophore in drug discovery (Pluta, Morak-Młodawska, & Jeleń, 2011).
Role in Drug Development
The sulfonamide class, to which this compound is related due to its sulfonyl group, is significant in developing synthetic bacteriostatic antibiotics. These compounds have shown diverse medicinal applications, including acting as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their structural motif is crucial in developing drugs for cancer, glaucoma, inflammation, and other conditions, indicating the broad utility of such compounds in therapeutic applications (Gulcin & Taslimi, 2018).
Contribution to Heterocyclic Chemistry
The compound's structure contributes to heterocyclic chemistry, where derivatives of piperazine and its analogues are extensively studied for their anti-mycobacterial properties. Research shows that piperazine-based molecules, particularly those with modifications on the piperazine nucleus, exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the importance of such compounds in addressing global health challenges related to tuberculosis (Girase et al., 2020).
Exploring Anticancer Potential
The quinazoline derivatives, structurally related to the compound due to their complex heterocyclic systems, have been identified for their anti-colorectal cancer activities. These derivatives modulate specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, indicating the potential of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one in cancer research (Moorthy et al., 2023).
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S2/c1-14-7-9(6-13-14)21(18,19)15-3-4-16(10(17)8-15)11-12-2-5-20-11/h2,5-7H,3-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFRQUFTEIHLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[1-(3-phenylpropyl)piperidin-4-yl]but-2-enamide](/img/structure/B2961293.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)
![1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961297.png)
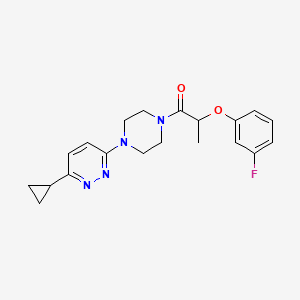
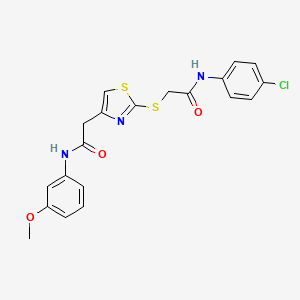
![methyl 5-(((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2961301.png)
![3-(3-chloro-4-methoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2961303.png)
![1,1-Difluorospiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2961305.png)
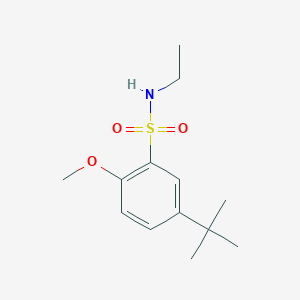
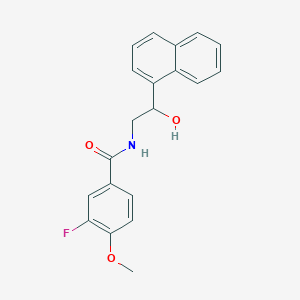
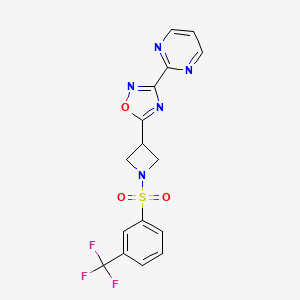
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2961312.png)
